molecular formula C18H18N2O3 B2741982 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide CAS No. 942005-67-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide

Cat. No.: B2741982
CAS No.: 942005-67-6
M. Wt: 310.353
InChI Key: KVJCRYRPLOSPGC-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide (CAS 942005-67-6) is a synthetic small molecule featuring a hybrid pharmacophore, combining a furan-2-carboxamide moiety with a tetrahydroquinoline scaffold substituted with a cyclopropanecarboxamide group. This molecular architecture is designed for exploration in medicinal chemistry and drug discovery research, particularly in oncology and anti-infective studies. The compound has a molecular formula of C18H18N2O3 and a molecular weight of 310.35 g/mol . The core structural feature, the furan-2-carboxamide moiety, is a recognized scaffold in pharmaceutical development. Furan-containing compounds are frequently investigated for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties . Recent scientific literature highlights that furan-2-carboxamide derivatives demonstrate significant potential in specific research areas. Notably, structurally related carbamothioyl-furan-2-carboxamide derivatives have shown promising in vitro anti-cancer activity against human hepatocellular carcinoma cell lines (HepG2 and Huh-7) and breast cancer cell lines (MCF-7) . Furthermore, furan-2-carboxamide derivatives have been identified as potent antibiofilm agents against Pseudomonas aeruginosa , functioning by potentially modulating the quorum-sensing system (LasR receptor), which is a key regulator of virulence and biofilm formation in this pathogen . Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents targeting these pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and protocol approvals before handling and using this chemical entity.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(12-5-6-12)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJCRYRPLOSPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide typically involves multi-step organic reactions One common route includes the formation of the furan-2-carbonyl intermediate, which is then coupled with a quinoline derivativeSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan and quinoline moieties can bind to enzymes and receptors, modulating their activity. The cyclopropane carboxamide group can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The cyclopropanecarboxamide in the target compound likely improves metabolic stability compared to acetamide analogues (e.g., ), which are prone to hydrolysis.
  • Biological Target Hypotheses : The THQ core is associated with CNS activity (e.g., ), suggesting the target compound may interact with neural receptors or transporters.
  • Synthetic Accessibility : The absence of stereocenters (vs. ) simplifies large-scale production, though furan oxidation sensitivity requires careful handling.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a complex organic compound with potential biological activities stemming from its unique structural features. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound comprises several notable structural elements:

  • Furan-2-carbonyl group : Known for its reactivity and role in various biological processes.
  • Tetrahydroquinoline moiety : Associated with diverse pharmacological properties.
  • Cyclopropanecarboxamide : Contributes to the compound's overall stability and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various multi-step organic reactions. Common methods include:

  • Formation of the furan-2-carbonyl precursor : Typically synthesized via cyclization under acidic or basic conditions.
  • Coupling reactions : Involving tetrahydroquinoline derivatives and cyclopropanecarboxylic acid derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies suggest that the compound has significant antimicrobial activity against various pathogens. The furan and tetrahydroquinoline components are believed to play critical roles in this activity.

Anticancer Activity

Preliminary investigations have indicated potential anticancer effects. The compound's ability to interact with specific molecular targets may disrupt cancer cell proliferation pathways.

Enzyme Inhibition

The sulfonamide structure within similar compounds has been associated with enzyme inhibition. It is hypothesized that this compound may exhibit similar enzymatic interactions.

The proposed mechanisms of action for this compound involve:

  • Interaction with enzyme active sites : The furan ring and amide functionalities may inhibit key enzymes involved in metabolic pathways.
  • Disruption of cellular signaling : By interfering with receptor-ligand interactions or downstream signaling cascades.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features and activities:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Case Studies

Recent studies have focused on the biological effects of related compounds in various models:

  • Antimicrobial Testing : In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations.
  • Cancer Cell Line Studies : The compound showed promise in reducing viability in specific cancer cell lines through apoptosis induction.

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